molecular formula C21H18N4O3 B2751401 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide CAS No. 862810-70-6

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide

Cat. No.: B2751401
CAS No.: 862810-70-6
M. Wt: 374.4
InChI Key: PXZGCLQDYKZJKU-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a methoxyphenyl group and a methoxybenzamide moiety, making it a unique and versatile molecule.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

Preliminary studies suggest that this compound may have significant effects on cell function . For example, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is complex and involves various biochemical reactions . This compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide typically involves multistep reactions One common approach is the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the benzamide moiety via an amidation reaction using an appropriate amine and acyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the imidazo[1,2-a]pyrimidine core and the methoxybenzamide moiety provides a versatile scaffold for further modifications and applications .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-16-7-4-14(5-8-16)20(26)23-17-12-15(6-9-19(17)28-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZGCLQDYKZJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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